tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate
Description
This compound features a pyrrolidine core substituted with a tert-butyl carbamate group and a carbamoyl-linked pyrazole moiety bearing an oxan-4-ylmethyl (tetrahydropyranylmethyl) substituent. The tert-butyl carbamate provides steric protection and metabolic stability, while the oxane ring enhances conformational rigidity and hydrophilicity. Such structural attributes make it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors requiring rigid, heterocyclic scaffolds .
Properties
IUPAC Name |
tert-butyl 2-[[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamoyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-19(2,3)27-18(25)23-8-4-5-16(23)17(24)21-15-11-20-22(13-15)12-14-6-9-26-10-7-14/h11,13-14,16H,4-10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNAWIPZMLRPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Pyrazole Moiety: This step involves the reaction of hydrazine with a diketone to form the pyrazole ring.
Attachment of the Oxane Group: The oxane group is introduced through a nucleophilic substitution reaction.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized via a cyclization reaction.
Final Coupling: The final step involves coupling the pyrazole and pyrrolidine intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxane or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and carbamate functionalities exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, research has shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines by modulating signaling pathways like PI3K/Akt and MAPK .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory applications. Compounds with similar frameworks have been documented to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses .
Neurological Applications
The oxane group within the compound may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological disorders. Pyrazole derivatives have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease and Parkinson's disease by targeting neuroinflammation and oxidative stress .
Case Studies
Several studies highlight the effectiveness of similar compounds in clinical settings:
- A study published in Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative showed promising results in reducing tumor size in xenograft models .
- Another investigation focused on anti-inflammatory properties, where a structurally similar compound significantly lowered inflammation markers in animal models of arthritis .
Mechanism of Action
The mechanism of action of tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogs:
Stability and Reactivity
- Boronic Esters (): Hydrolytically unstable under aqueous conditions, limiting their use in biological systems without stabilization.
- Oxane Substituent : Improves aqueous solubility and stability compared to lipophilic groups (e.g., triisopropylsilyl in ).
- tert-Butyl Carbamate : Common across all analogs; resistant to enzymatic cleavage, enhancing in vivo half-life.
Research Findings and Data
Comparative Physicochemical Properties
Key Advantages of the Target Compound
- Balanced Lipophilicity : LogP ~2.1 suggests favorable membrane permeability without excessive hydrophobicity.
- Synergistic Functional Groups : Combines hydrogen-bonding (pyrazole-carbamoyl) and steric protection (tert-butyl) for optimized pharmacokinetics.
Biological Activity
tert-butyl 2-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a tert-butyl group and a carbamoyl moiety linked to a pyrazole derivative. Its molecular formula is with a molecular weight of approximately 302.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazole compounds can exhibit significant antibacterial and antifungal activities. For instance, the incorporation of oxan groups has been linked to enhanced bioactivity against specific pathogens.
- Anticancer Activity : Pyrazole derivatives are known for their potential in cancer therapy. The structural modifications in this compound may contribute to its ability to inhibit tumor cell proliferation.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or tumor growth.
- Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways associated with inflammation and cancer progression.
Antimicrobial Activity
A study published in the Beilstein Journal highlighted the antimicrobial efficacy of related pyrazole compounds against Gram-positive and Gram-negative bacteria. The findings suggested that modifications at the oxan position significantly improved the antibacterial activity compared to unmodified analogs .
Anticancer Research
In vitro studies have demonstrated that similar pyrazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. A notable experiment indicated that compounds with a pyrrolidine backbone exhibited cytotoxic effects against breast cancer cell lines .
Anti-inflammatory Studies
Research involving animal models has shown that compounds structurally related to this compound significantly reduced inflammation markers, suggesting a potential therapeutic role in chronic inflammatory diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
